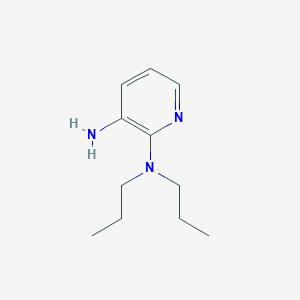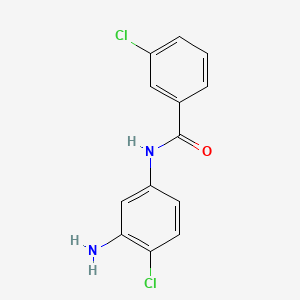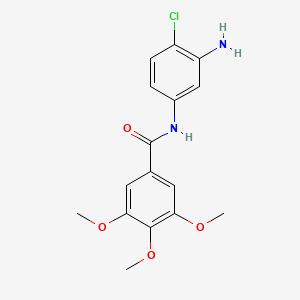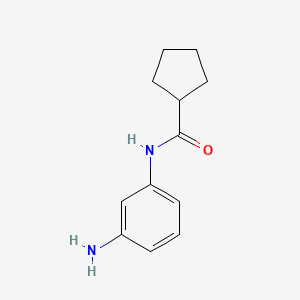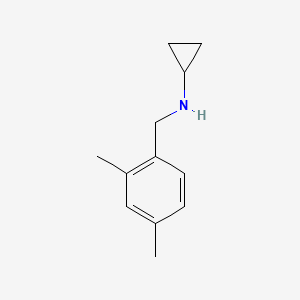
N-(2,4-Dimethylbenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C12H17N . It is also known as N-Cyclopropyl-2,4-dimethylbenzylamine .
Molecular Structure Analysis
The molecular structure of N-(2,4-Dimethylbenzyl)cyclopropanamine can be represented by the InChI code: 1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H . This indicates that the molecule consists of a cyclopropane ring attached to a dimethylbenzyl group via a nitrogen atom .Aplicaciones Científicas De Investigación
Biological Targeting and Disease Treatment
- N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have been studied as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in methylation processes of histones. These inhibitors are considered for treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Herbicidal Applications
- Research has explored the herbicidal properties of N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives. These compounds were found to be effective against purple nutsedge, demonstrating significant herbicidal activity (Shunichi et al., 2010).
Anti-HIV Activity
- N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some derivatives showed potent anti-HIV-1 activity, suggesting their potential in developing new treatments for HIV (N. Sakakibara et al., 2015).
Synthesis and Chemical Applications
- Studies have been conducted on the synthesis of novel N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds using N-(2,4-Dimethylbenzyl)cyclopropanamine as a leading compound due to its biological activity. These compounds have shown promise in herbicidal and fungicidal applications (L. Tian et al., 2009).
Antidepressant Profile
- Certain N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have shown a neurochemical profile predictive of antidepressant activity, suggesting their potential use in the treatment of depression (E. Muth et al., 1986).
Safety and Hazards
N-(2,4-Dimethylbenzyl)cyclopropanamine is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEGOFDTGUINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258531 |
Source


|
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylbenzyl)cyclopropanamine | |
CAS RN |
926185-86-6 |
Source


|
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

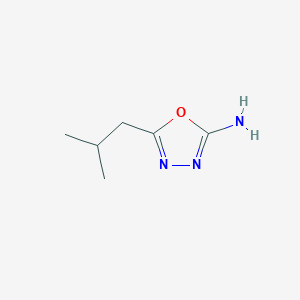
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)

